molecular formula C7H12Cl2N2O2S B2871136 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride CAS No. 1365964-53-9

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride

Cat. No.: B2871136
CAS No.: 1365964-53-9
M. Wt: 259.15
InChI Key: OTADNPZWUSSZKV-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride” is a chemical compound with the CAS Number: 1365964-53-9 . It has a molecular weight of 259.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Synthesis and Antihypertensive Applications

"Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride" serves as a starting material in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with antihypertensive α-blocking activities. This synthesis explores reactions with hydrazine hydrate, nitromethane, formaldehyde, and phenyl isothiocyanate to afford a variety of derivatives. These compounds demonstrate good antihypertensive α-blocking activity and low toxicity in pharmacological screenings, indicating their potential as therapeutics for hypertension (Abdel-Wahab et al., 2008).

Reactions with Active Methylene Compounds

Research into the reactivity of 2-amino-4-thiazoliniminium salts with active methylene compounds highlights the synthesis of novel thiazole derivatives. This work contributes to the understanding of chemical reactions involving thiazole cores and active methylene compounds, paving the way for the creation of new molecules with potential biological activities (Flaig & Hartmann, 1997).

Novel Preparation of Thiazolopyridines

The novel synthesis of 2-substituted thiazolo[5,4-c]pyridines and related compounds from diethoxymethyl acetate and aminopyridines opens avenues for the development of molecules with unique chemical properties. This research could be crucial for discovering new drugs with specific pharmacological effects (Katner & Brown, 1990).

Molecular Docking and Glucosidase Inhibition

A study on the synthesis and molecular docking of novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrates their potential as α-glucosidase and β-glucosidase inhibitors. This research is significant for the development of treatments for diseases like diabetes, where enzyme inhibition can be a therapeutic strategy (Babar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADNPZWUSSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365964-53-9
Record name methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
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